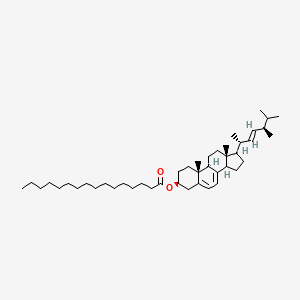

Ergosteryl palmitate

Overview

Description

Ergosteryl palmitate is a type of ergosteryl ester obtained by the formal condensation of the 3-hydroxy group of ergosterol with the carboxy group of hexadecanoic (palmitic) acid . Ergosterol is a mycosterol found in cell membranes of fungi and protozoa, serving many of the same functions that cholesterol serves in animal cells .

Synthesis Analysis

The biosynthesis of ergosterol, the precursor of this compound, has been reported in yeast. The industrial production of ergosterol is achieved by yeast fermentation or extraction from fungal mycelia . The synthesis of HMG-CoA, catalyzed by HMGR, is a major metabolic checkpoint in ergosterol biosynthesis . Ergosteryl esters are selectively hydrolyzed to participate in membrane synthesis .Molecular Structure Analysis

This compound has a molecular formula of C44H74O2. Its average mass is 635.057 Da and its monoisotopic mass is 634.568909 Da .Chemical Reactions Analysis

Ergosteryl ester is a sterol ester obtained by formal condensation of the 3-hydroxy group of ergosterol with the carboxy group of any carboxylic acid .Physical and Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3. Its boiling point is 667.2±54.0 °C at 760 mmHg .Scientific Research Applications

Antimycobacterial Properties

Ergosteryl palmitate, along with other compounds isolated from the fungus Chaetomium globosum, exhibited activity towards Mycobacterium tuberculosis. This finding highlights its potential application in antimycobacterial therapies (Kanokmedhakul et al., 2002).

Cytotoxic and Antimalarial Activity

This compound, isolated from the fungus Chaetomium longirostre, displayed cytotoxicity against cancer cell lines and antimalarial activity against Plasmodium falciparum. This finding suggests its potential use in cancer and malaria treatment (Panthama et al., 2011).

Liquid Crystalline Properties

The study of ergosteryl fatty acid esters, including this compound, revealed their liquid crystalline properties. These properties could be significant in the development of liquid crystal technologies (Knapp & Nicholas, 1970).

Role in Yeast Sterol Metabolism

In the yeast Saccharomyces cerevisiae, ergosteryl esters, including this compound, play a role in the sterol metabolism throughout the yeast's culture cycle. Understanding this role could have implications in biotechnological applications involving yeast (Fenner & Parks, 1989).

Ergosterol Analysis in Mushrooms

A study on button mushrooms (Agaricus bisporus) utilized ergosteryl esters, including this compound, to develop a method for determining free and esterified sterols. This method is important for nutritional analysis and quality control in food science (Hammann & Vetter, 2016).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

[(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H74O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-42(45)46-37-28-30-43(6)36(32-37)24-25-38-40-27-26-39(44(40,7)31-29-41(38)43)35(5)23-22-34(4)33(2)3/h22-25,33-35,37,39-41H,8-21,26-32H2,1-7H3/b23-22+/t34-,35+,37-,39+,40-,41-,43-,44+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDWINNMESMCGK-NXCSPJMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3=CC=C2C1)CCC4C(C)C=CC(C)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H](C3=CC=C2C1)CC[C@@H]4[C@H](C)/C=C/[C@H](C)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H74O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315331 | |

| Record name | Ergosteryl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3992-98-1 | |

| Record name | Ergosteryl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3992-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergosteryl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1441178.png)

![4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1441180.png)

![3-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441182.png)